molecular formula C11H8ClF6NO B12811382 N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 15317-16-5

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B12811382
CAS No.: 15317-16-5
M. Wt: 319.63 g/mol
InChI Key: BYDONUYJMAYHFP-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a chloroethyl group and two trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzoic acid.

    Formation of Benzoyl Chloride: The benzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation: The benzoyl chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in controlling reaction parameters more precisely, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloroethyl group suggests possible applications in the development of alkylating agents, which are used in cancer therapy.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability due to the trifluoromethyl groups.

Mechanism of Action

The mechanism by which N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects is primarily through the reactivity of the chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of DNA function in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)benzamide: Lacks the trifluoromethyl groups, making it less chemically stable and less lipophilic.

    3,5-Bis(trifluoromethyl)benzamide: Lacks the chloroethyl group, reducing its potential as an alkylating agent.

Uniqueness

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the chloroethyl group and the trifluoromethyl groups. This combination imparts both reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

15317-16-5

Molecular Formula

C11H8ClF6NO

Molecular Weight

319.63 g/mol

IUPAC Name

N-(2-chloroethyl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C11H8ClF6NO/c12-1-2-19-9(20)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2,(H,19,20)

InChI Key

BYDONUYJMAYHFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NCCCl

Origin of Product

United States

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